

Lanraplenib pharmacokinetic profile in humans.

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An In-depth Technical Guide to the Pharmacokinetic Profile of Lanraplenib in Humans

Introduction

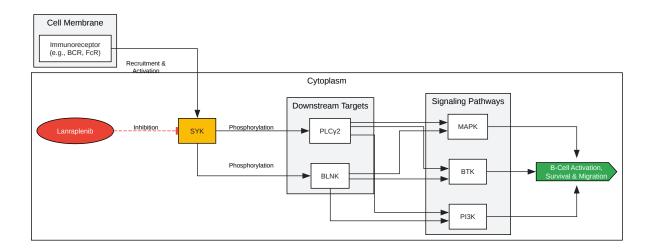
Lanraplenib (GS-9876) is an orally administered, selective, and potent second-generation inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B-cells, macrophages, and monocytes.[1][3] By targeting SYK, lanraplenib modulates downstream signaling pathways involved in inflammation and autoimmunity, making it a candidate for treating a range of autoimmune diseases.[2][4] It was developed to improve upon first-generation SYK inhibitors like entospletinib by offering a pharmacokinetic profile suitable for once-daily dosing and by eliminating the drug-drug interaction with proton pump inhibitors (PPIs).[1][2] This guide provides a comprehensive overview of the human pharmacokinetic profile of lanraplenib, its mechanism of action, and associated experimental protocols.

Mechanism of Action: SYK Inhibition

SYK is a critical mediator of immunoreceptor signaling.[1] Upon ligation of receptors such as the B cell receptor (BCR) or Fc receptors (FcR), SYK is recruited and activated. This activation initiates a cascade of downstream signaling events, leading to the phosphorylation of key targets like B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCy2).[1] This cascade ultimately activates multiple signaling pathways, including the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways, which are crucial for B cell survival, activation, and migration.[1][4] **Lanraplenib** is



an ATP-competitive inhibitor that binds to the active site of SYK, blocking its kinase activity and thereby interrupting these inflammatory signaling cascades.[1][4]



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Caption: Lanraplenib inhibits the SYK signaling pathway.

Human Pharmacokinetic Profile

Pharmacokinetic studies of **lanraplenib** have been conducted in healthy human volunteers to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of **lanraplenib** identified from clinical studies in humans.



Parameter	Value	Study Population <i>l</i> Conditions	Source
Dosing Regimen	Single Doses: 2–50 mg Multiple Doses: 15–50 mg	Healthy Volunteers	[1]
Half-Life (t½)	21.3–24.6 hours (median, steady-state)	Healthy Volunteers (following single doses of 2-50 mg)	[1]
Time to Steady State	Not explicitly stated, but t½ supports once- daily dosing.	Healthy Volunteers	[1]
Area Under the Curve (AUC)	6.19 μM∙hr	Healthy Volunteers (single 45 mg dose)	[1]
AUC with PPI	6.46 μM∙hr	Healthy Volunteers (single 45 mg dose with omeprazole 20 mg pretreatment)	[1]
Absorption	Orally bioavailable.	Healthy Volunteers	[1]
Volume of Distribution (Vd)	Not Available	-	[5]
Protein Binding	Not Available	-	[5]
Metabolism	Not Available	-	[5]
Route of Elimination	Not Available	-	[5]
Clearance	Not Available	-	[5]

Experimental Protocols Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study





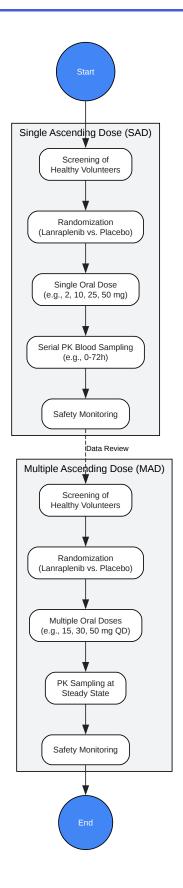


The initial evaluation of **lanraplenib**'s safety and pharmacokinetics was performed in a Phase 1 study involving healthy human volunteers.

Methodology:

- Study Design: A randomized, placebo-controlled, dose-escalation study.
- · Population: Healthy adult volunteers.
- Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single oral dose of lanraplenib (ranging from 2 mg to 50 mg) or a placebo.[1]
- Multiple Ascending Dose (MAD) Phase: Cohorts of subjects received multiple oral doses of lanraplenib (ranging from 15 mg to 50 mg) or a placebo, typically once daily to assess accumulation and steady-state pharmacokinetics.[1]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to measure plasma concentrations of lanraplenib.
- Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life were calculated from the plasma concentration-time data. Safety and tolerability were monitored throughout the study.





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Caption: Workflow for a Phase 1 SAD/MAD pharmacokinetic study.



Proton Pump Inhibitor (PPI) Interaction Study

A key objective in the development of **lanraplenib** was to avoid the pH-dependent absorption issues seen with its predecessor, entospletinib.[1][2] A clinical study was conducted to confirm the absence of a drug-drug interaction with PPIs.

Methodology:

- Study Design: A crossover or parallel-group study in healthy volunteers.
- Treatment Arm 1 (Control): Subjects received a single oral dose of 45 mg lanraplenib.[1]
- Treatment Arm 2 (Interaction): Subjects were pre-treated with a PPI (20 mg of omeprazole)
 to increase gastric pH, followed by a single oral dose of 45 mg lanraplenib.[1]
- Pharmacokinetic Assessment: Blood samples were collected over a defined period after lanraplenib administration in both arms.
- Bioequivalence Analysis: The area under the curve (AUC) of lanraplenib was compared between the two treatment arms. The results showed no significant reduction in oral exposure (AUC = 6.19 μM·hr without omeprazole vs. 6.46 μM·hr with omeprazole), demonstrating the absence of a pH effect on absorption.[1]

Safety and Tolerability in Humans

Across early phase studies in healthy volunteers, **lanraplenib** was reported to be well-tolerated. No serious adverse events or clinically significant laboratory abnormalities were noted at single doses up to 50 mg and multiple doses up to 50 mg.[1] In a Phase 2 study involving patients with Sjögren's syndrome, most treatment-emergent adverse events were mild to moderate (Grade 1 or 2).[6][7]

Conclusion

Lanraplenib is a selective SYK inhibitor with a pharmacokinetic profile that supports a oncedaily oral dosing regimen.[1] Its long half-life of approximately 21-24 hours is a key feature.[1] Crucially, its absorption is not influenced by gastric pH, allowing for co-administration with proton pump inhibitors without loss of exposure.[1] While detailed data on its metabolism, distribution, and excretion are not yet fully published, the available information indicates a



favorable profile for development in autoimmune and inflammatory diseases. The drug has demonstrated a tolerable safety profile in clinical studies conducted to date.[1][7]

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